![molecular formula C22H14O2 B3028996 Triptycene-9,10-dicarboxaldehyde CAS No. 467429-73-8](/img/structure/B3028996.png)
Triptycene-9,10-dicarboxaldehyde
Overview
Description
Triptycene-9,10-dicarboxaldehyde is a chemical compound with the molecular formula C22H14O2 . It is a derivative of triptycene, which is a hydrocarbon with a unique paddlewheel or propeller-shaped molecule . The structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .
Synthesis Analysis
Triptycene derivatives have been synthesized through various methods. One of the common methods is the benzyne to anthracene cycloaddition route . Progress has also been made in the regioselective synthesis of sterically demanding systems .Molecular Structure Analysis
The molecular structure of Triptycene-9,10-dicarboxaldehyde is quite unique. It consists of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core . The compound has a molecular weight of 310.3 g/mol .Physical And Chemical Properties Analysis
Triptycene-9,10-dicarboxaldehyde is a solid at 20 degrees Celsius . It has a molecular weight of 310.3 g/mol, and its molecular formula is C22H14O2 . It has a topological polar surface area of 34.1 Ų .Scientific Research Applications
Synthesis of New Triptycenes
Triptycene-9,10-dicarboxaldehyde can be used as a building block in the synthesis of new triptycenes . The unique structure of triptycene allows for the creation of sterically demanding systems .
Catalysis
Triptycene derivatives, including Triptycene-9,10-dicarboxaldehyde, have been used in catalysis . The unique properties of triptycenes allow them to act as effective catalysts in various chemical reactions .
Supramolecular Chemistry
Triptycene-9,10-dicarboxaldehyde has applications in the field of supramolecular chemistry . It can be used for self-assembly and molecular recognition .
Ligands for Catalysis
Triptycene derivatives can act as achiral or chiral ligands for catalysis . The unique structure of triptycene allows for the creation of effective ligands .
Anti-Cancer Agents
Some triptycene derivatives have been used as anti-cancer agents . While it’s not clear if Triptycene-9,10-dicarboxaldehyde specifically has been used in this way, it’s possible that it could be developed for such applications given the broader use of triptycene derivatives .
Materials Science
Triptycene-9,10-dicarboxaldehyde can be used as a structural unit in various functional polymers and porous materials . Its unique properties make it useful in the creation of molecular cages and metal–organic frameworks .
Future Directions
While specific future directions for Triptycene-9,10-dicarboxaldehyde are not mentioned in the available resources, triptycene and its derivatives have attracted significant interest in various fields of science due to their unique properties . They are being used as building blocks in the chemical and materials sciences .
Mechanism of Action
Target of Action
Triptycene-9,10-dicarboxaldehyde is a derivative of the parent triptycene Triptycene derivatives are known for their unique electrochemical and photochemical properties , suggesting they may interact with a variety of molecular targets.
Mode of Action
The unique structure of triptycene, composed of three benzene rings joined by two sp3 carbon atoms in a d3h-symmetric structure with a barrelene core , allows it to engage in unique interactions with other molecules . These interactions could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Given the unique properties of triptycene derivatives , it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving electrochemical and photochemical processes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Triptycene-9,10-dicarboxaldehyde is currently unavailable. Its physical state is solid at 20°c and it should be stored under inert gas as it is air sensitive . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the unique properties and potential interactions of triptycene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The action of Triptycene-9,10-dicarboxaldehyde may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by exposure to air, given its air-sensitive nature
properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c23-13-21-15-7-1-2-8-16(15)22(14-24,19-11-5-3-9-17(19)21)20-12-6-4-10-18(20)21/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLPGDCICALQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptycene-9,10-dicarboxaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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